molecular formula C20H18ClFN4O2S B2690159 N-[(3-chloro-4-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide CAS No. 1251633-52-9

N-[(3-chloro-4-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

Cat. No.: B2690159
CAS No.: 1251633-52-9
M. Wt: 432.9
InChI Key: ONCIUOGHOIBGIZ-UHFFFAOYSA-N
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Description

This compound is a thiazole-5-carboxamide derivative with three distinct substituents:

  • 3-Chloro-4-fluorophenylmethyl group: A lipophilic aromatic moiety that may enhance membrane permeability and receptor binding via halogen-π interactions .
  • 2-Methylpropanamido (isobutyramido) group at position 4: A branched aliphatic substituent that may influence solubility and metabolic stability compared to linear or cyclic amides .

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-4-(2-methylpropanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4O2S/c1-11(2)19(27)25-17-16(15-5-3-4-8-23-15)26-29-18(17)20(28)24-10-12-6-7-14(22)13(21)9-12/h3-9,11H,10H2,1-2H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCIUOGHOIBGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, which is then functionalized with the pyridine and amide groups. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Ring: This step involves the coupling of the thiazole intermediate with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.

    Amidation Reaction: The final step involves the formation of the amide bond through the reaction of the carboxylic acid derivative with an amine, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and intermediates.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiazole ring or the amide group under strong oxidizing conditions.

    Reduction: Reduction reactions can target the nitro groups or the carbonyl groups in the amide linkage.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C20H18ClFN4O2S
  • Molecular Weight : 432.9 g/mol
  • CAS Number : 1251633-52-9

The structure features a thiazole ring, which is known for its biological activity, making it a valuable scaffold in drug development.

Anticancer Activity

Research indicates that thiazole derivatives exhibit promising anticancer properties. The compound's structure allows it to interact with various biological targets, potentially inhibiting tumor growth. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .

Antimicrobial Properties

Compounds similar to N-[(3-chloro-4-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide have demonstrated antimicrobial activity against a range of pathogens. This makes them candidates for developing new antibiotics or antifungal agents .

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in disease processes. For example, thiazole derivatives have been studied for their ability to inhibit enzymes related to cancer metabolism, offering a potential therapeutic avenue for cancer treatment .

Case Studies and Research Findings

StudyFocusFindings
Colombo et al. (2007)Photodynamic TherapyInvestigated the use of thiazole derivatives in photodynamic therapy, highlighting their effectiveness in tumor regression when combined with light activation .
Recent Applications of ThiazolesDrug DesignExplored the role of thiazole core structures in drug discovery, emphasizing their versatility and efficacy against various diseases .
Enzyme Inhibition StudiesCancer TreatmentDemonstrated that certain thiazole compounds could significantly inhibit tumor growth by targeting metabolic enzymes .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for modifications to enhance its biological activity. Researchers are continuously exploring new synthetic routes to improve yield and reduce costs while maintaining efficacy.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Thiazole/Triazole Carboxamide Derivatives

Compound Name (Reference) Key Substituents Hypothesized Properties
Target Compound 3-(Pyridin-2-yl), 4-(2-methylpropanamido), N-(3-chloro-4-fluorophenyl)methyl Balanced lipophilicity/solubility; potential for strong target binding via dual halogen and pyridine interactions .
4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide 3-Pyridinyl, 4-methyl, N-(3-trifluoromethylphenyl) High electron-withdrawing effect (CF₃) may enhance metabolic stability but reduce solubility.
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazolylsulfanyl, pyridin-2-yl, 3-chloro-4-fluorophenyl Increased steric bulk from triazole may reduce membrane permeability compared to thiazole core.
2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide Polychloro/fluoro phenyl, propanamide Extreme lipophilicity from multiple halogens could limit aqueous solubility.
N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide Chloropyridyl, trifluoromethyl, N-methylcarbamoyl Trifluoromethyl group improves resistance to oxidative metabolism but may increase toxicity risk.

Key Observations:

Heterocyclic Influence : The pyridin-2-yl group may offer superior binding orientation compared to pyridin-3-yl derivatives (e.g., ) due to spatial arrangement in active sites .

Amide Substituents : The 2-methylpropanamido group likely confers greater metabolic stability than smaller amides (e.g., acetamide in ) by resisting enzymatic hydrolysis .

Research Implications

  • Synthetic Feasibility : The target compound’s synthesis may follow protocols similar to those for related thiazoles (e.g., EDC/HOBt-mediated coupling, as in ).
  • Pharmacokinetic Predictions : Its moderate lipophilicity (logP ~3–4 estimated) may surpass highly halogenated analogs (e.g., ) in oral absorption.
  • Target Selectivity : The combination of pyridin-2-yl and chloro-fluorophenyl groups could enhance selectivity for kinases or proteases over off-target receptors .

Limitations and Contradictions

  • Evidence Gaps: No direct bioactivity or toxicity data for the target compound exists in the provided evidence, requiring extrapolation from structural analogs.
  • Conflicting Substituent Effects : While trifluoromethyl groups (e.g., ) improve metabolic stability, they may also increase cytotoxicity risks compared to the target’s chloro-fluorophenyl group .

Biological Activity

N-[(3-chloro-4-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H17ClFN4OS\text{C}_{16}\text{H}_{17}\text{ClF}\text{N}_4\text{OS}

This compound features a thiazole ring, which is a common scaffold in medicinal chemistry known for its biological activity.

The biological activity of this compound primarily stems from its interaction with various molecular targets:

  • Inhibition of Kinases : Thiazole derivatives have been shown to inhibit several kinases involved in cancer progression. The specific compound may inhibit Src family kinases (SFK) and c-Kit, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Antimicrobial Activity : Thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Effects : Some thiazole derivatives demonstrate anti-inflammatory activity by modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes the biological activities reported for thiazole derivatives similar to this compound:

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus6.25 µg/mL
AntifungalCandida albicans3.92–4.01 mM
Cancer Cell ProliferationMDA-MB-468 (breast cancer)IC50 = 6.37 µM
Anti-inflammatoryVarious inflammatory modelsNot specified

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.7 to 15.62 µg/mL against various strains . This suggests that this compound may also possess similar antimicrobial properties.
  • Cancer Research : In vitro studies on cancer cell lines indicated that compounds with thiazole scaffolds can induce apoptosis and inhibit cell migration through the modulation of key signaling pathways . The specific compound under discussion may share these effects due to its structural similarities.
  • Inflammatory Response Modulation : Research has shown that certain thiazole derivatives can significantly reduce the production of pro-inflammatory cytokines in macrophage models, indicating their potential use in treating inflammatory diseases .

Q & A

Q. How can regioselectivity issues during pyridinyl-thiazole coupling be addressed?

  • Methodology :
  • Directed Metalation : Use n-BuLi/TMEDA to deprotonate specific pyridinyl positions before coupling .
  • Protecting Groups : Temporarily block reactive sites with Boc or Fmoc groups, as shown in oxadiazole synthesis .

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